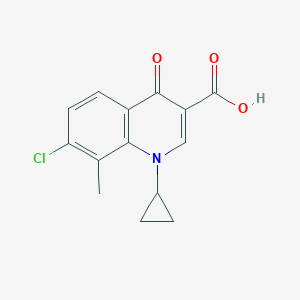

7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid

説明

This compound belongs to the quinolinecarboxylic acid class, characterized by a bicyclic core with substituents that modulate its physicochemical and biological properties. Key structural features include:

- 1-Cyclopropyl group: Enhances bacterial target affinity and pharmacokinetics by reducing metabolic degradation .

- 7-Chloro substituent: Common in fluoroquinolone analogs, contributing to DNA gyrase inhibition .

- 8-Methyl group: Unlike nitro or methoxy substituents in related compounds, this alkyl group may improve lipophilicity and tissue penetration .

Molecular Formula: C${14}$H${13}$ClNO$_3$ (calculated based on substituents; differs from non-cyclopropyl analogs in ).

特性

IUPAC Name |

7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-7-11(15)5-4-9-12(7)16(8-2-3-8)6-10(13(9)17)14(18)19/h4-6,8H,2-3H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBYOJZNJRIKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acylation of Diethyl Malonate

The synthesis begins with diethyl malonate (C₇H₁₂O₄), which undergoes acylation with 2,4-dichloro-5-fluoro-benzoyl chloride in the presence of magnesium ethoxide. This step forms a β-ketoester intermediate, critical for subsequent cyclization:

Reaction conditions:

Cyclocondensation with Cyclopropylamine

The β-ketoester intermediate reacts with cyclopropylamine in methylene chloride or toluene, facilitating nucleophilic substitution at the carbonyl group. This exothermic reaction produces a cyclopropane-substituted enamine:

Key Parameters :

-

Molar Ratio : 1:1.2 (ketoester:cyclopropylamine).

-

Reaction Time : 2–4 hours.

-

Workup : Neutralization with dilute HCl and extraction with ethyl acetate.

Halogenation and Cyclization

Dieckmann Cyclization

The enamine intermediate undergoes Dieckmann cyclization under strong basic conditions to form the quinoline core. Sodium hydride (NaH) or potassium tert-butoxide in dimethylformamide (DMF) at 80–180°C drives intramolecular cyclization:

Optimization Notes :

Hydrolysis to Carboxylic Acid

The ethyl ester is saponified using aqueous NaOH or KOH in ethanol/water mixtures, yielding the final carboxylic acid:

Conditions :

-

Alkali Concentration : 2M NaOH.

-

Temperature : Reflux (78–80°C) for 6–8 hours.

Alternative Route: Nicotinic Acid Derivatives

Starting Material: 4,6-Dichloro-nicotinic Acid Ethyl Ester

A patent-derived approach begins with 4,6-dichloro-nicotinic acid ethyl ester, which undergoes sequential amination and cyclopropanation:

-

Amination at C-4 : Reaction with cyclopropylamine in DMF at 60°C.

-

Cyclization : Treatment with bromine or sulphuryl chloride (SO₂Cl₂) in the presence of triethylamine.

Example :

Challenges :

-

Regioselective chlorination at C-7 requires excess SO₂Cl₂ (1.5 equiv).

-

Byproducts (e.g., dichlorinated derivatives) necessitate column chromatography.

Critical Reaction Parameters

Solvent Systems

| Solvent | Role | Impact on Yield |

|---|---|---|

| Dimethylformamide | Facilitates cyclization | 90–95% |

| Toluene | Amination reactions | 75–80% |

| Ethanol/Water | Hydrolysis | 92–95% |

化学反応の分析

Substitution Reactions at the 7-Position

The 7-chloro group is highly reactive, enabling nucleophilic aromatic substitution (NAS) with amines. Key findings include:

Table 1: Substitution Reactions with Piperazine Derivatives

-

Mechanism : The reaction proceeds via a two-step dehydrohalogenation and NAS pathway. Triethylamine or 1,8-diaza-bicyclo undec-7-ene (DBU) acts as an acid-binding agent to neutralize HCl generated during substitution .

-

Critical Parameters :

Cyclization and Esterification

Dieckmann cyclization is employed to construct the quinoline core.

Table 2: Cyclization and Esterification Steps

-

Ester Hydrolysis : The methyl/ethyl ester at C-3 is saponified using NaOH or KOH in aqueous ethanol (60–100°C) to yield the free carboxylic acid .

Salt Formation and Hydrates

The carboxylic acid forms pharmaceutically relevant salts:

Table 3: Salt Formation with Inorganic/Organic Acids

-

Hydrate Formation : Crystalline hydrates (e.g., monohydrate) are obtained via recrystallization from water/ethanol mixtures .

Functionalization at the 8-Methyl Group

While direct modification of the 8-methyl group is not explicitly detailed in the cited sources, steric and electronic effects influence reactivity:

-

Oxidation : Under strong oxidizers (e.g., KMnO₄), the methyl group may convert to a carboxylic acid, though this risks decarboxylation at C-3 .

-

Halogenation : Radical bromination (NBS, AIBN) could yield 8-bromomethyl derivatives for further coupling .

Reaction Optimization Insights

科学的研究の応用

Antimicrobial Activity

7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic acid exhibits notable antimicrobial properties. Its structure is similar to that of fluoroquinolones, which are widely used antibiotics. Research indicates that this compound can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

Case Study: Inhibition of Bacterial Growth

A study demonstrated that derivatives of quinolinecarboxylic acids, including this compound, showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an alternative treatment .

Anticancer Research

The compound has been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been documented in various studies.

Case Study: Apoptosis Induction

In vitro studies on human cancer cell lines revealed that this compound triggered apoptotic pathways, leading to reduced cell viability. The compound was shown to activate caspases and increase the expression of pro-apoptotic proteins .

Enzyme Inhibition

This compound has been evaluated for its role as an enzyme inhibitor, particularly in the context of diseases where enzyme activity is dysregulated.

Case Study: Inhibition of DNA Gyrase

Research highlighted the inhibition of DNA gyrase by this compound, which is crucial for bacterial DNA replication. The inhibition was quantified using enzyme assays, demonstrating a significant reduction in enzyme activity at low concentrations .

Drug Development

Due to its diverse biological activities, this compound serves as a lead compound in drug development processes aimed at creating new therapeutic agents for infectious diseases and cancer.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibits growth of bacteria like E. coli and S. aureus | Comparable MIC values to existing antibiotics |

| Anticancer Research | Induces apoptosis in cancer cell lines | Activates caspases; reduces cell viability |

| Enzyme Inhibition | Inhibits DNA gyrase activity | Significant reduction in enzyme activity observed |

| Drug Development | Serves as a lead compound for new therapeutics | Potential for treating infections and cancer |

作用機序

The mechanism of action of 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Substituent Variations and Physicochemical Properties

The table below highlights critical differences in substituents and physical properties:

生物活性

7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic acid (CAS No. 103877-20-9), also known as Ozenoxacin Impurity 5, is a compound related to the class of quinolone antibiotics. This article explores its biological activity, focusing on its antibacterial properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

The molecular formula for this compound is with a molecular weight of 277.7 g/mol. The structure includes a quinoline ring system, which is characteristic of many antibacterial agents.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂ClNO₃ |

| Molecular Weight | 277.7 g/mol |

| CAS Number | 103877-20-9 |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria, comparable to established antibiotics like ciprofloxacin.

Key Findings:

- In vitro Efficacy : The compound demonstrated potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Structure-Activity Relationships (SAR)

The biological activity of quinolone derivatives often correlates with specific structural features. Modifications at the C-7 position and the introduction of various substituents can enhance antibacterial potency.

Notable Modifications:

- Cyclopropyl Group : Enhances lipophilicity and cellular penetration.

- Chloro Substitution : Increases binding affinity to bacterial enzymes.

- Methyl Group at C-8 : Contributes to overall stability and activity.

Case Studies

A series of studies have evaluated the biological activity of related compounds, providing insights into the SAR of quinolone derivatives:

- Study on Fluorinated Derivatives : Research on 6-fluoro analogs showed improved antibacterial properties due to enhanced interaction with bacterial topoisomerases .

- Comparative Analysis : A comparative study indicated that derivatives with similar structural motifs exhibited varying degrees of efficacy based on their substituents, emphasizing the impact of specific modifications on biological activity .

Q & A

Q. What are the optimal synthetic routes for synthesizing 7-chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic acid?

The synthesis typically involves cyclocondensation of substituted aniline derivatives with cyclopropane precursors. A key intermediate is ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which undergoes nucleophilic substitution with cyclopropylamine. Purity is ensured via HPLC (>98%) and crystallization from ethanol/water mixtures . Critical parameters include:

- Temperature control (70–90°C) during cyclization.

- Use of anhydrous conditions to avoid hydrolysis of the ester group.

- Post-synthetic purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).

Q. How is structural characterization performed for this compound?

X-ray crystallography is the gold standard for confirming the quinoline core and substituent positions. For example, C–H⋯O and C–H⋯Cl interactions stabilize the crystal lattice, with bond lengths (C⋯O = 3.065–3.537 Å; C⋯Cl = 3.431–3.735 Å) . Complementary methods:

Q. What analytical methods ensure purity and batch consistency?

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase 0.1% TFA in H₂O:MeOH (40:60), flow rate 1.0 mL/min, UV detection at 254 nm .

- TLC : Rf = 0.5 (silica gel, ethyl acetate:hexane 1:1).

- Elemental Analysis : Acceptable tolerance ±0.3% for C, H, N .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For instance:

- NMR : In solution, keto-enol tautomerism of the 4-oxo group may shift proton signals.

- X-ray : Solid-state structures fix conformational states, revealing intramolecular H-bonding (e.g., O4⋯H–N1 distance = 2.12 Å) .

Methodology :- Perform variable-temperature NMR to detect tautomeric equilibria.

- Compare DFT-calculated spectra with experimental data.

- Use synchrotron radiation for high-resolution X-ray diffraction to resolve ambiguities .

Q. How do substituent modifications at C7 and C8 positions affect antibacterial activity?

Structure-activity relationship (SAR) studies show:

| Position | Modification | Activity Trend (vs. parent compound) |

|---|---|---|

| C7 | –Cl → –NH₂ | ↑ Gram-negative coverage |

| C8 | –CH₃ → –OCH₃ | ↓ Cytotoxicity, ↑ solubility |

| C7/C8 | Dual –Cl/–F | Synergistic inhibition of DNA gyrase |

Derivatives with C7-piperazinyl groups (e.g., 7-(3-aminopyrrolidin-1-yl)) exhibit enhanced penetration into bacterial membranes . Experimental Design :

Q. What strategies mitigate oxidative degradation during long-term stability studies?

Degradation pathways involve radical-mediated oxidation of the cyclopropyl ring or quinoline core. Approaches :

- Lyophilization : Store at –20°C under argon; residual moisture <1% (Karl Fischer titration).

- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous formulations.

- Packaging : Use amber glass vials with PTFE-lined caps to block UV light .

Analytical Validation : Monitor degradation via LC-MS for peaks at m/z 341.7 (oxidized cyclopropyl) and 307.6 (decarboxylated product) .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported MIC values across studies?

Variations may stem from:

- Strain Variability : Clinical isolates vs. ATCC strains differ in efflux pump expression.

- Assay Conditions : Cation-adjusted Mueller-Hinton broth vs. RPMI-1640 (affects ion chelation).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。